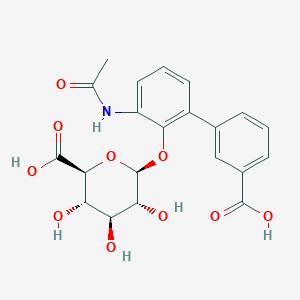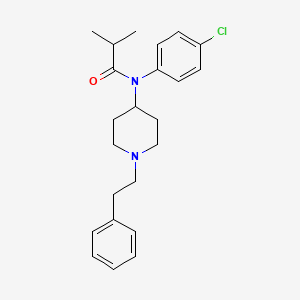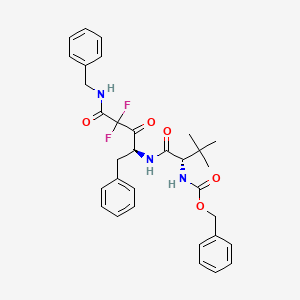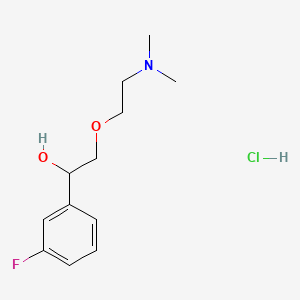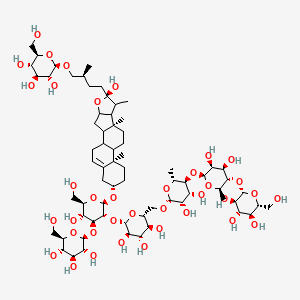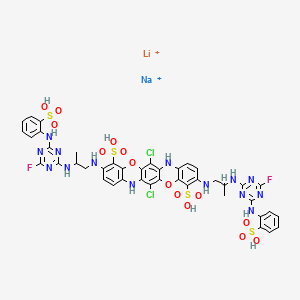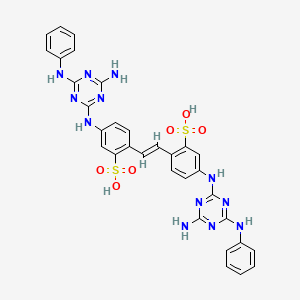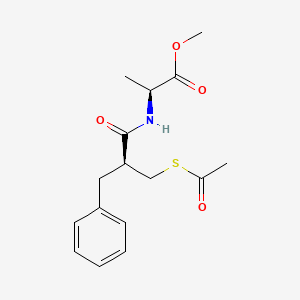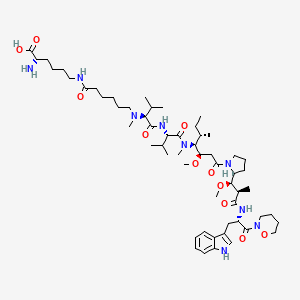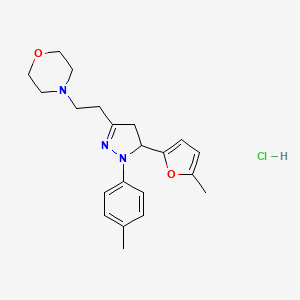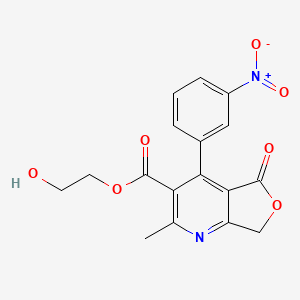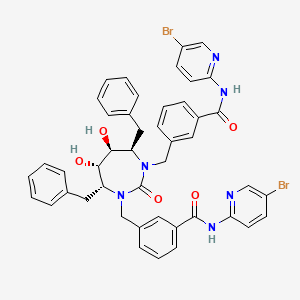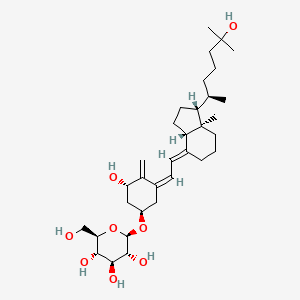
1,25-Dihydroxyvitamin D3 3-glycoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 4HF9ADM3YJ, also known as 3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL, is a derivative of calcitriol, which is the hormonally active form of vitamin D. This compound has a molecular formula of C33H54O8 and a molecular weight of 562.78 g/mol . It is known for its significant role in calcium homeostasis and bone metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL involves multiple steps, starting from the precursor calcitriol. The process typically includes glycosylation reactions where a glucose moiety is attached to the calcitriol molecule. This reaction is often catalyzed by enzymes or chemical catalysts under controlled conditions of temperature and pH.
Industrial Production Methods
In industrial settings, the production of 3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL is scaled up using bioreactors that maintain optimal conditions for the glycosylation process. The use of recombinant enzymes and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups on the molecule, potentially altering its activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 3BETA
Scientific Research Applications
3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study glycosylation reactions and the effects of glycosylation on biological activity.
Biology: Researchers use it to investigate the role of vitamin D derivatives in cellular processes and gene expression.
Medicine: It is studied for its potential therapeutic effects in conditions such as osteoporosis, chronic kidney disease, and certain cancers.
Industry: The compound is used in the development of vitamin D supplements and fortified foods.
Mechanism of Action
The mechanism of action of 3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL involves its interaction with the vitamin D receptor (VDR). Upon binding to VDR, the compound forms a complex that translocates to the nucleus, where it regulates the expression of genes involved in calcium and phosphate homeostasis . This regulation is crucial for maintaining bone health and preventing disorders related to calcium imbalance.
Comparison with Similar Compounds
Similar Compounds
Calcitriol: The parent compound of 3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL, known for its role in calcium homeostasis.
Alfacalcidol: Another vitamin D analog used in the treatment of osteoporosis and renal osteodystrophy.
Doxercalciferol: A synthetic vitamin D2 analog used to manage secondary hyperparathyroidism.
Uniqueness
3.BETA.-D-GLUCOPYRANOSYLCALCITRIOL is unique due to its glycosylated structure, which enhances its stability and bioavailability compared to non-glycosylated analogs. This modification also allows for targeted delivery and controlled release in therapeutic applications, making it a valuable compound in both research and clinical settings.
Properties
CAS No. |
89497-11-0 |
|---|---|
Molecular Formula |
C33H54O8 |
Molecular Weight |
578.8 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(1R,3Z,5S)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-hydroxy-4-methylidenecyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C33H54O8/c1-19(8-6-14-32(3,4)39)24-12-13-25-21(9-7-15-33(24,25)5)10-11-22-16-23(17-26(35)20(22)2)40-31-30(38)29(37)28(36)27(18-34)41-31/h10-11,19,23-31,34-39H,2,6-9,12-18H2,1,3-5H3/b21-10+,22-11-/t19-,23-,24-,25+,26+,27-,28-,29+,30-,31-,33-/m1/s1 |
InChI Key |
UCQHUTIFFMTBFB-DAHKFYDDSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)OC4C(C(C(C(O4)CO)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



